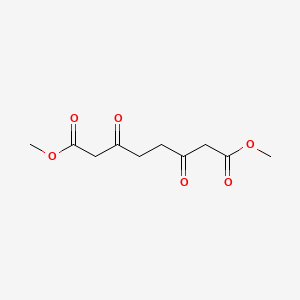

Dimethyl 3,6-dioxooctanedioate

Description

Dimethyl fumarate (DMF), an oral therapeutic agent, is approved by the FDA for treating relapsing-remitting multiple sclerosis (MS). It functions by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, promoting anti-inflammatory and neuroprotective effects. Clinical trials demonstrate its efficacy in reducing annual relapse rates (ARR) by 50% and suppressing subclinical disease activity .

Properties

IUPAC Name |

dimethyl 3,6-dioxooctanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-15-9(13)5-7(11)3-4-8(12)6-10(14)16-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOXGFYPAYXBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297337 | |

| Record name | 1,8-Dimethyl 3,6-dioxooctanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58096-39-2 | |

| Record name | 1,8-Dimethyl 3,6-dioxooctanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58096-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dimethyl 3,6-dioxooctanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,6-dioxooctanedioate can be synthesized through the esterification of 3,6-dioxooctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes where 3,6-dioxooctanedioic acid and methanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-dioxooctanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3,6-dioxooctanedioic acid and methanol.

Reduction: It can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under mild heating.

Major Products Formed

Hydrolysis: 3,6-dioxooctanedioic acid and methanol.

Reduction: 3,6-dihydroxyoctanedioic acid.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,6-dioxooctanedioate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Polymer Chemistry: It is utilized in the production of specialty polymers and resins.

Biological Studies: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving ester and keto groups

Mechanism of Action

The mechanism of action of dimethyl 3,6-dioxooctanedioate involves its reactivity due to the presence of ester and keto groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds: DMF vs. Interferon Beta-1a

Study Design and Population

A retrospective cohort study analyzed 316 MS patients (218 on DMF, 98 on interferon beta-1a) to compare clinical and radiological outcomes. Key inclusion criteria: age 18–55, EDSS score <6, and ≥12 months of continuous therapy .

Efficacy Outcomes

| Parameter | DMF Group | Interferon Beta-1a Group | p-value |

|---|---|---|---|

| Clinical Relapse Rate (3–15 months) | 24.5% | 9.6% | <0.001 |

| New MRI Lesions (3–15 months) | 28.6% | 8.7% | <0.001 |

| NEDA Status at 15 Months | 79.9% | 51.1% | <0.001 |

Key Findings :

- Despite higher early relapse and lesion rates, DMF’s sustained efficacy suggests better immune modulation over time.

Mechanistic and Structural Comparison

- DMF : A methyl ester of fumaric acid, acting via Nrf2 activation and Th2 immune shift.

- Interferon Beta-1a : A recombinant cytokine modulating pro-inflammatory T-cell responses.

- Hexamethylene Diisocyanate (Unrelated Compound) : A diisocyanate (CAS 822-06-0) used in polymer synthesis, unrelated to MS therapeutics .

Limitations of Current Evidence

- Structural and functional data for the latter are absent in the evidence.

- Comparative pharmacokinetic or toxicity data for dimethyl 3,6-dioxooctanedioate remain unaddressed.

Biological Activity

Dimethyl 3,6-dioxooctanedioate, also known as this compound or simply DMDO, is a compound that has garnered attention for its potential biological activities. This compound features two carbonyl groups flanked by octanedioate chains and is primarily studied for its applications in medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes two ester functional groups, which are critical for its biological activity.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism and energy production.

- Antioxidant Properties : DMDO has shown potential as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Research indicates that DMDO might modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that DMDO could inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The compound was found to affect signaling pathways associated with cell survival and growth.

- Metabolic Regulation : In animal models, DMDO was observed to influence lipid profiles positively, reducing triglyceride levels and enhancing insulin sensitivity. This suggests potential applications in managing metabolic disorders such as obesity and diabetes.

- Neuroprotective Effects : Preliminary studies indicate that DMDO may offer neuroprotective benefits by reducing neuronal damage in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | DMDO Structure | Antioxidant, anticancer |

| Dimethyl succinate | Succinate Structure | Energy metabolism modulation |

| Dimethyl adipate | Adipate Structure | Potential anti-inflammatory properties |

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting metabolic disorders and cancer.

- Biochemical Research : Used as a tool in studying enzyme kinetics and metabolic pathways due to its ability to modulate biological processes.

Q & A

Q. What are the standard synthetic routes for dimethyl 3,6-dioxooctanedioate, and how can reaction conditions be optimized?

this compound is synthesized via esterification or transesterification of dicarboxylic acid precursors. A key example involves the use of controlled oxidative or condensation reactions under anhydrous conditions. For instance, provides NMR data (δ 2.18–3.67 ppm) for a derivative synthesized via a multi-step protocol involving ketone intermediates. Optimization typically involves adjusting catalysts (e.g., acid/base), solvent polarity (e.g., dichloromethane vs. THF), and temperature gradients to maximize yield .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Characterization relies on 1H/13C NMR , FT-IR , and mass spectrometry . For example, reports 1H NMR peaks at δ 2.60 (t, 2H), 2.78 (t, 2H), and 3.67 (s, 3H), corresponding to methyl ester and ketone protons. Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook in ) ensures accuracy. Purity is confirmed via HPLC with a C18 column and UV detection at 210–254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous esters (e.g., dimethyl 2-oxosuccinate in ) require PPE (gloves, goggles), fume hood use, and protocols for spill containment. Waste must be segregated as halogenated/non-halogenated organic solvents. Emergency measures include rinsing exposed skin/eyes with water and consulting safety sheets (e.g., ) .

Q. What solvents and reaction media are compatible with this compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform). Hydrolysis risk in aqueous media necessitates anhydrous conditions. Compatibility with Grignard reagents or organometallics should be tested in inert atmospheres (Ar/N₂) .

Q. How is this compound utilized as a precursor in organic synthesis?

It serves as a diketone intermediate for cyclization reactions (e.g., forming pyrans or furans) or cross-coupling with amines to generate β-keto amides. highlights similar lactide derivatives used in polymer chemistry, suggesting potential for biodegradable polyester synthesis .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the ketone groups (3,6-dioxo) are susceptible to nucleophilic attack, while ester carbonyls participate in hydrogen bonding. demonstrates analogous kinetic modeling for dimethyl ether synthesis, which can be adapted to map reaction pathways .

Q. How do spectral data discrepancies arise in this compound derivatives, and how can they be resolved?

Discrepancies in NMR shifts (e.g., δ 2.73 vs. 2.78 ppm in ) may stem from solvent effects, impurities, or tautomerism. Multi-nuclear NMR (e.g., DEPT-135, HSQC) and X-ray crystallography can clarify structural ambiguities. Cross-validation with computational spectra (GIAO method) is advised .

Q. What strategies mitigate side reactions (e.g., over-oxidation) during the synthesis of this compound?

Side reactions are minimized via:

Q. How can the compound’s stability under varying pH and thermal conditions be quantified?

Accelerated stability studies (ICH Q1A guidelines) involve:

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

Key challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.